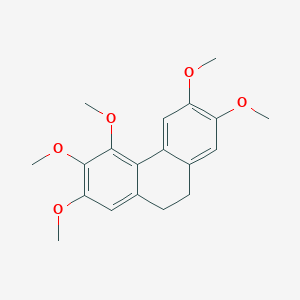

2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H22O5 |

|---|---|

分子量 |

330.4 g/mol |

IUPAC名 |

2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C19H22O5/c1-20-14-8-11-6-7-12-9-16(22-3)18(23-4)19(24-5)17(12)13(11)10-15(14)21-2/h8-10H,6-7H2,1-5H3 |

InChIキー |

UXPMGFOMOMHUTK-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C2C(=C1)CCC3=CC(=C(C(=C32)OC)OC)OC)OC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: Natural Occurrence, Biosynthesis, and Isolation

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene, a naturally occurring poly-methoxylated 9,10-dihydrophenanthrene. This document delves into its primary natural source, biosynthetic origins, and a composite protocol for its extraction and isolation. The structural elucidation and potential biological activities are also discussed in the context of related compounds, offering a valuable resource for natural product chemists, pharmacologists, and professionals in drug discovery and development.

Introduction

Phenanthrenes and their reduced derivatives, 9,10-dihydrophenanthrenes, represent a significant class of plant secondary metabolites.[1] These compounds exhibit a wide array of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiplatelet aggregation effects.[2] Their structural diversity, arising from varied hydroxylation and methoxylation patterns, makes them a fertile ground for the discovery of novel therapeutic agents.[3] this compound is one such compound, distinguished by its high degree of methoxylation. This guide aims to consolidate the current knowledge on this specific molecule, providing a scientific foundation for future research and development.

Natural Source and Distribution

The primary documented natural source of this compound is the orchid species Bulbophyllum vaginatum.[4][5] The Orchidaceae family is a well-known and abundant source of phenanthrenes and dihydrophenanthrenes.[3][6] Various species within the genus Bulbophyllum have been found to produce a rich diversity of these compounds, often with unique substitution patterns.[7][8][9] The occurrence of such specialized metabolites is often linked to the plant's defense mechanisms and ecological interactions. While Bulbophyllum vaginatum is the confirmed source, it is plausible that this compound or its close derivatives may be present in other related orchid species, warranting broader phytochemical screening of this genus.

Biosynthesis

The biosynthesis of phenanthrenes in plants, particularly in the Orchidaceae family, is understood to proceed through the stilbene pathway, which itself originates from the general phenylpropanoid pathway. The key steps involve the condensation of intermediates from the shikimate and acetate-malonate pathways.

While the specific enzymatic steps for the biosynthesis of this compound have not been fully elucidated, a putative pathway can be proposed based on established biosynthetic principles for related compounds. The pathway likely begins with the formation of a stilbene backbone, which then undergoes oxidative cyclization to form the dihydrophenanthrene core. Subsequent hydroxylation and O-methylation steps, catalyzed by specific hydroxylases and O-methyltransferases, would then lead to the final pentamethoxy substitution pattern.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols: Extraction and Isolation

The isolation of this compound from its natural source, Bulbophyllum vaginatum, involves a multi-step process of extraction and chromatographic purification. The following is a generalized protocol based on methodologies reported for the isolation of dihydrophenanthrenes from orchids.[10][11]

General Workflow

The overall process involves the extraction of the plant material with a suitable solvent, followed by partitioning to separate compounds based on polarity. The target fraction is then subjected to various chromatographic techniques to isolate the pure compound.

Caption: General workflow for the extraction and isolation of the target compound.

Step-by-Step Methodology

-

Plant Material Preparation:

-

Collect fresh whole plants of Bulbophyllum vaginatum.

-

Air-dry the plant material in the shade to a constant weight.

-

Grind the dried plant material into a fine powder.

-

-

Extraction:

-

Macerate the powdered plant material with a non-polar solvent such as hexane or a moderately polar solvent like methanol or ethanol at room temperature for an extended period (e.g., 48-72 hours), with occasional shaking.

-

Repeat the extraction process three times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation:

-

If a polar solvent was used for extraction, the crude extract can be subjected to liquid-liquid partitioning. For instance, a methanolic extract can be partitioned between n-hexane and 90% aqueous methanol to separate non-polar and polar constituents.

-

The fraction containing the dihydrophenanthrenes (typically the less polar fraction) is then selected for further purification.

-

-

Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the active fraction to column chromatography on silica gel.

-

Elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or chloroform).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Preparative TLC or Flash Chromatography:

-

Combine fractions containing the compound of interest (as indicated by TLC) and further purify using preparative TLC or flash chromatography with an appropriate solvent system.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain the compound in high purity, use preparative or semi-preparative HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water or acetonitrile and water).

-

-

-

Structural Elucidation:

-

The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

-

Biological Activities and Potential Applications

While specific biological activity data for this compound is not extensively reported in the public domain, the broader class of 9,10-dihydrophenanthrenes from orchids and other plants has demonstrated significant pharmacological potential.[2][6]

| Biological Activity | Observed in Related Dihydrophenanthrenes | Potential Implication for Drug Development |

| Cytotoxicity | Several dihydrophenanthrenes have shown cytotoxic activity against various human cancer cell lines.[8][10][12][13] | Potential as lead compounds for the development of new anticancer agents. |

| Antimicrobial Activity | Some dihydrophenanthrenes exhibit antimicrobial properties.[13] | Could be explored for the development of new antibiotics or antifungal agents. |

| Anti-inflammatory Activity | Phenanthrenes from various plant sources have demonstrated anti-inflammatory effects.[2] | Potential for development into treatments for inflammatory conditions. |

| Antioxidant Activity | Many phenolic compounds, including some dihydrophenanthrenes, possess antioxidant properties. | Could be investigated for applications in conditions associated with oxidative stress. |

Given its structure as a poly-methoxylated aromatic compound, this compound warrants investigation for its cytotoxic and other pharmacological activities. The methoxy groups can influence the lipophilicity and metabolic stability of the molecule, which are important parameters in drug design.

Conclusion

This compound is a fascinating natural product found in the orchid Bulbophyllum vaginatum. Its biosynthesis likely follows the stilbene pathway, with subsequent oxidative cyclization and extensive methoxylation. The isolation of this compound can be achieved through a combination of solvent extraction and chromatographic techniques. While its specific biological activities remain to be fully explored, the known pharmacological profile of related dihydrophenanthrenes suggests that it is a promising candidate for further investigation in the context of drug discovery, particularly in the area of oncology. This guide provides a solid foundation for researchers to build upon in their efforts to unlock the full potential of this and other related natural products.

References

- Ma, C., et al. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology, 2021.

- Wikipedia. Phenanthrene. [Link]

- Wang, G., et al. Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes. Chinese Pharmaceutical Journal, 2007.

- ACS Publications.

- Kovács, A., et al. Natural phenanthrenes and their biological activity. Phytochemistry, 2008.

- Xu, J., et al.

- Cai, L., et al. Four new phenanthrene derivatives from Bulbophyllum retusiusculum. Fitoterapia, 2021.

- Majumder, P. L., & Laha, S. Rigidanthrin, a New Dimeric Phenanthrene Derivative of the Orchid Bulbophyllum rigidum. ChemInform, 2010.

- Sandjo, L. P., et al.

- Vasas, A., & Hohmann, J. Phenanthrenes from Orchidaceae and Their Biological Activities. In: Orchids Phytochemistry, Biology and Horticulture, 2022.

- Kovács, A., et al. Natural phenanthrenes and their biological activity. Phytochemistry, 2008.

- Leong, Y.-W., et al. A Biphenanthrene and a Phenanthro[4,3-b]furan from the Orchid Bulbophyllum vaginatum.

- Wu, B., et al. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis.

- Leong, Y.-W., et al.

- Yang, C.-R., et al. Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells. Molecules, 2022.

- CD BioSustainable. This compound. [Link]

- Targu, M., et al. Biotechnological approaches for in vitro propagation, conservation and secondary metabolites production in Bulbophyllum, an endangered orchid genus: a review. Plant Cell, Tissue and Organ Culture, 2023.

- Pansarin, E. R., et al. Floral structure, histochemistry, and volatile compounds in Bulbophyllum species of the 'Cirrhopetalum alliance' (Orchidaceae). Botanical Journal of the Linnean Society, 2024.

- Miles, D. H., et al. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol.

- ResearchGate.

- Wang, L., et al. 9,10-Dihydrophenanthrenes and Phenanthrenes from Juncus setchuensis. Planta Medica, 2014.

- Xu, J., et al.

- Sasidharan, S., et al. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts.

- Biego, G. H. M., et al. Bio-guided Isolation of Antioxidant Compounds from Chrysophyllum perpulchrum, a Plant Used in the Ivory Coast Pharmacopeia. Molecules, 2010.

- Biego, G. H. M., et al. Bio-guided Isolation of Antioxidant Compounds from Chrysophyllum perpulchrum, a Plant Used in the Ivory Coast Pharmacopeia. Molecules, 2010.

- Chen, J., et al. Bioactivity-Guided Isolation of Phytochemicals from Vaccinium dunalianum Wight and Their Antioxidant and Enzyme Inhibitory Activities. Molecules, 2021.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DSpace [scholarbank.nus.edu.sg]

- 6. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odoratissimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Four new phenanthrene derivatives from Bulbophyllum retusiusculum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotechnological approaches for in vitro propagation, conservation and secondary metabolites production in Bulbophyllum, an endangered orchid genus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes [journal11.magtechjournal.com]

- 13. Antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes: structure-activity studies on juncusol - PubMed [pubmed.ncbi.nlm.nih.gov]

isolation of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

An In-Depth Technical Guide to the Isolation of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

Authored by a Senior Application Scientist

This technical guide provides a comprehensive methodology for the isolation of this compound, a naturally occurring bioactive compound. Dihydrophenanthrenes, a class of stilbenoids, are widely recognized for their diverse pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2] This document is intended for researchers, natural product chemists, and drug development professionals, offering a narrative built on established scientific principles and field-proven laboratory techniques. We will delve into the natural provenance of the target molecule, the rationale behind each step of the extraction and purification process, and the analytical methods required for structural validation. The protocols described herein are designed as a self-validating system, ensuring scientific integrity and reproducibility.

Introduction and Scientific Rationale

9,10-Dihydrophenanthrenes are a significant class of polycyclic aromatic compounds found predominantly in higher plants, particularly within the Orchidaceae and Juncaceae families.[1][3][4] Their biosynthesis is closely related to that of stilbenes, forming a structural backbone that lends itself to a wide array of substitutions and, consequently, a broad spectrum of biological activities.[1] These activities range from anti-cancer and anti-inflammatory effects to antimicrobial and antioxidant properties.[5][6][7][8][9][10]

This compound is a specific, highly methoxylated derivative within this class. The presence and position of methoxy groups can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, making it a compound of interest for pharmacological investigation. This guide focuses on its isolation from natural sources, a critical first step in enabling such research.

Natural Provenance

The primary documented natural source for this compound is the orchid species Bulbophyllum vaginatum .[11] While this is the specific source, the methodologies outlined are broadly applicable to isolating other dihydrophenanthrenes from related plant genera known to be rich in these compounds, such as:

-

Bletilla: Specifically Bletilla striata, a well-known source of various phenanthrenes and dihydrophenanthrenes.[8][10][12][13][14][15]

-

Dendrobium: Numerous species in this genus are known to produce dihydrophenanthrene derivatives.[4][16][17]

-

Juncus: Species from this genus are also a recognized source of phenanthrenoid compounds.[3][5][6][18]

The isolation strategy, therefore, is based on a generalized workflow proven effective for this class of molecules across various plant matrices.

Core Isolation Workflow: A Multi-Stage Approach

The isolation of a target natural product is a process of systematic enrichment, moving from a complex crude extract to a highly purified compound. This is achieved by exploiting the physicochemical properties of the target molecule, primarily its polarity, size, and solubility.

Sources

- 1. Natural phenanthrenes and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unique Phenanthrenes from Juncus ensifolius and Their Antiproliferative and Synergistic Effects with the Conventional Anticancer Agent Doxorubicin against Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenanthrene Monomers and Dimers from Juncus tenuis with Antiproliferative Activity and Synergistic Effect with Doxorubicin Against Human Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenanthrenes from Juncus articulatus with Antibacterial and Biofilm Formation Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel phenanthrene/bibenzyl trimers from the tubers of Bletilla striata attenuate neuroinflammation via inhibition of NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Chemical Constituents, Pharmacologic Properties, and Clinical Applications of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3,4,6,7-pentamethoxy-9,10-dihydrophenanthrene, a naturally occurring polycyclic aromatic hydrocarbon. In the absence of complete, publicly available data for this specific molecule, this document leverages information on its core structure and closely related analogues to provide a robust framework for its study. We will delve into its structural elucidation, plausible synthetic strategies, and the broader biological significance of methoxy-substituted dihydrophenanthrenes, particularly those originating from the Orchidaceae family.

Introduction and Significance

This compound is a natural product that has been isolated from the orchid Bulbophyllum vaginatum. Its core structure is a 9,10-dihydrophenanthrene, a partially saturated derivative of the aromatic phenanthrene system. The presence of five methoxy groups on the aromatic rings significantly influences its electronic properties, solubility, and potential biological activity.

Phenanthrenes and their dihydro-derivatives isolated from orchids are known to possess a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] These properties make them an interesting class of compounds for drug discovery and development. This guide will serve as a foundational resource for researchers interested in the chemical and biological exploration of this specific pentamethoxy derivative and its relatives.

Chemical Structure and Elucidation

The chemical structure of this compound is defined by a tricyclic phenanthrene core with two of the rings being aromatic and the central ring being partially saturated at the 9 and 10 positions. Five methoxy groups are substituted at positions 2, 3, 4, 6, and 7.

Molecular Formula: C₁₉H₂₂O₅[3]

Molar Mass: 330.37 g/mol [3]

Spectroscopic Characterization (Illustrative)

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the dihydro-core, and the protons of the five methoxy groups. The aromatic protons would appear as singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm), with their chemical shifts influenced by the positions of the methoxy groups. The methylene protons at C9 and C10 would likely appear as a multiplet or a broad singlet around δ 2.5-3.0 ppm.[4] The five methoxy groups would each give rise to a singlet in the upfield region (typically δ 3.8-4.1 ppm).

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the 19 carbons. The aromatic carbons would resonate in the downfield region (δ 100-160 ppm), with the oxygen-substituted carbons appearing at the lower end of this range. The methylene carbons (C9 and C10) would be found in the aliphatic region (δ 25-35 ppm). The carbons of the five methoxy groups would appear around δ 55-62 ppm.[5]

Table 1: Representative ¹H and ¹³C NMR Data for a Methoxy-Substituted 9,10-Dihydrophenanthrene Analogue

| Position | δC (ppm) (Predicted/Analog) | δH (ppm) (Predicted/Analog) | Multiplicity |

| 1 | ~125 | ~7.5 | d |

| 2 | ~150 | - | - |

| 3 | ~152 | - | - |

| 4 | ~148 | - | - |

| 4a | ~128 | - | - |

| 4b | ~135 | - | - |

| 5 | ~110 | ~7.0 | s |

| 6 | ~155 | - | - |

| 7 | ~153 | - | - |

| 8 | ~105 | ~6.8 | s |

| 8a | ~130 | - | - |

| 9 | ~30 | ~2.8 | m |

| 10 | ~30 | ~2.8 | m |

| 2-OCH₃ | ~56 | ~3.9 | s |

| 3-OCH₃ | ~56 | ~3.9 | s |

| 4-OCH₃ | ~61 | ~4.0 | s |

| 6-OCH₃ | ~56 | ~3.9 | s |

| 7-OCH₃ | ~56 | ~3.9 | s |

Note: This data is illustrative and based on general chemical shift predictions and data from similar compounds. Actual values may vary.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and elemental composition. For this compound, the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to the exact mass of C₁₉H₂₂O₅. Fragmentation patterns could provide further structural information, such as the loss of methyl or methoxy groups.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands confirming the presence of specific functional groups. Expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic): ~2950-2850 cm⁻¹[6]

-

C=C stretching (aromatic): ~1600 and 1500 cm⁻¹[7]

-

C-O stretching (aryl ethers): ~1250 and 1050 cm⁻¹[8]

Synthetic Strategies

While a specific synthesis for this compound has not been reported, a plausible retrosynthetic approach can be designed based on established methods for constructing the dihydrophenanthrene core. A common and effective strategy is the photochemical cyclization of a stilbene precursor.

Proposed Synthetic Workflow

A potential synthetic route would involve the following key steps:

-

Synthesis of Stilbene Precursor: A Wittig or Horner-Wadsworth-Emmons reaction between a suitably substituted benzaldehyde and a benzylphosphonium salt or phosphonate ester would yield the required stilbene.[9] The starting materials would need to contain the appropriate methoxy substitution patterns to lead to the final product.

-

Photochemical Cyclization: The synthesized stilbene would then undergo a Mallory photocyclization reaction.[10] This involves irradiation with UV light to induce an intramolecular cyclization to form the dihydrophenanthrene intermediate.

-

Oxidation/Reduction: The intermediate from the photocyclization is often a tetrahydrophenanthrene, which can be oxidized to the phenanthrene or, in this case, would need to be selectively handled to yield the desired 9,10-dihydrophenanthrene. Alternatively, direct reduction of a phenanthrene precursor could be employed.

Biological Activity and Therapeutic Potential

The biological activities of this compound have not been extensively studied. However, the broader class of phenanthrenes and dihydrophenanthrenes isolated from orchids, particularly from the genus Bulbophyllum, have demonstrated significant biological potential.[1]

Cytotoxic Activity

Many phenanthrene derivatives from Bulbophyllum species have shown cytotoxic activity against various cancer cell lines.[11][12] For example, compounds isolated from Bulbophyllum odoratissimum have displayed significant cytotoxicity against human leukemia, lung adenocarcinoma, hepatoma, and stomach cancer cell lines.[11] It is plausible that this compound may also possess cytotoxic properties, making it a candidate for further investigation in cancer research.

Antimicrobial Activity

Phenanthrenes from orchids are also known for their antimicrobial properties.[13] Extracts from various Bulbophyllum species have shown activity against a range of bacteria and fungi.[9] The specific antimicrobial spectrum of this compound remains to be determined, but its structural class suggests potential for development as an antimicrobial agent.

Conclusion and Future Directions

This compound represents an intriguing natural product with a chemical scaffold known to be associated with significant biological activities. While a complete dataset for this specific molecule is not yet available, this guide provides a comprehensive framework for its further investigation. Future research should focus on:

-

Re-isolation and Full Spectroscopic Characterization: The definitive characterization of this molecule is a critical first step.

-

Total Synthesis: Development of an efficient synthetic route will enable the production of sufficient quantities for thorough biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

-

Biological Screening: A comprehensive screening of its cytotoxic, antimicrobial, anti-inflammatory, and other potential biological activities is warranted to uncover its therapeutic potential.

This in-depth guide serves as a catalyst for such future explorations, providing the necessary structural, synthetic, and biological context for researchers to build upon.

References

- Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odor

- Natural phenanthrenes and their biological activity. (URL: [Link])

- Cytotoxic constituents from Bulbuphyllum inconsipicum. (URL: [Link])

- Cytotoxic phenolics from Bulbophyllum odor

- Phenanthrenes from Orchidaceae and Their Biological Activities. (URL: [Link])

- Phenanthrenes from Orchidaceae and Their Biological Activities. (URL: [Link])

- Antimicrobial Activity of Necklace Orchids is Phylogenetically Clustered and can be Predicted With a Biological Response Method. (URL: [Link])

- Phenanthrenes from Orchidaceae and Their Biological Activities. (URL: [Link])

- Cytotoxic phenolics from Bulbophyllum odor

- Chemical Constituents from the Roots, Stems and Leaves of Diplomorpha sikokiana. (URL: [Link])

- Fourier transform infrared spectroscopic analysis of the polymethoxylated flavone content of orange oil residues. (URL: [Link])

- This compound. (URL: [Link])

- Full article: Phenolic compounds with pancreatic lipase inhibitory activity from Korean yam (Dioscorea opposita). (URL: [Link])

- In vitro antileishmanial and antitrypanosomal activity of compounds isolated from the roots of Zanthoxylum tingoassuiba. (URL: [Link])

- Unambiguous Characterization of Commercial Natural (Dihydro)phenanthrene Compounds Is Vital in the Discovery of AMPK Activators | Journal of Agricultural and Food Chemistry. (URL: [Link])

- Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odor

- Recent Research Progress on Natural Stilbenes in Dendrobium Species. (URL: [Link])

- Fourier transform infrared spectroscopic analysis of the polymethoxylated flavone content of orange oil residues. (URL: [Link])

- Unambiguous Characterization of Commercial Natural (Dihydro)

- Dihydrophenanthrenes

- Fourier Transform Infrared Spectroscopic Analysis of the Polymethoxylated Flavone Content of Orange Oil Residues. (URL: [Link])

- Phenanthrene, 9,10-dihydro-. (URL: [Link])

- Synthetic approaches toward stilbenes and their rel

- Synthetic approaches toward stilbenes and their rel

- Electronic Supplementary Inform

- Mass Spectra of Flavors and Fragrances of Natural and Synthetic Compounds, 3rd Edition. (URL: [Link])

- Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic n

- Dihydrophenanthrenes. (URL: [Link])

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (URL: [Link])

- THE SYNTHESIS OF SOME NATURALLY OCCURRING PHENANTHRENES A THESIS SUBMITTED BY KUM—MOON WONG TO THE DEPARTMENT OF CHEMISTRY FOR. (URL: [Link])

- 10 Typical IR Absorptions of Arom

- A scheme of methoxy stilbenes (MS) synthesis and their structures. (URL: [Link])

- 12.8: Infrared Spectra of Some Common Functional Groups. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Three Novel Biphenanthrene Derivatives and a New Phenylpropanoid Ester from Aerides multiflora and Their α-Glucosidase Inhibitory Activity [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Fourier transform infrared spectroscopic analysis of the polymethoxylated flavone content of orange oil residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odoratissimum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial Activity of Necklace Orchids is Phylogenetically Clustered and can be Predicted With a Biological Response Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene: Physicochemical Properties and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes the available information and provides a robust scientific context based on the characteristics of the dihydrophenanthrene class of molecules.

Introduction and Molecular Identity

This compound is a naturally occurring polycyclic aromatic hydrocarbon. It belongs to the dihydrophenanthrene class, which are derivatives of phenanthrene characterized by the saturation of the C9-C10 double bond. This particular compound is distinguished by the presence of five methoxy functional groups attached to its aromatic rings.

The primary source of this compound is the orchid Bulbophyllum vaginatum.[1] Natural phenanthrenes and their derivatives are a subject of interest in medicinal chemistry due to their diverse biological activities, which include cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[2][3]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

| Property | Value/Description | Source/Basis |

| Molecular Formula | C₁₉H₂₂O₅ | [4] |

| Molecular Weight | 330.37 g/mol | [4] |

| Appearance | Likely a colorless to slightly yellowish crystalline solid. | General property of dihydrophenanthrenes. |

| Melting Point | Not experimentally determined. Varies significantly based on substitution. | |

| Boiling Point | Not experimentally determined. Expected to be high due to molecular weight and polarity. | Inference |

| Solubility | Poorly soluble in water. Soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, and acetone. | General property of dihydrophenanthrenes. |

| Stability | More reactive than the fully aromatic phenanthrene due to the partial loss of aromaticity. |

Chemical Properties and Reactivity

The chemical reactivity of this compound is influenced by the dihydrophenanthrene core and the five methoxy substituents.

-

Dihydrophenanthrene Core: The saturated C9-C10 bond makes this part of the molecule susceptible to oxidation, which would lead to the corresponding phenanthrene. This reaction is a key aspect of the biosynthesis of many natural phenanthrenes.

-

Aromatic Rings: The benzene rings are electron-rich due to the presence of the five methoxy groups, which are activating and ortho-, para-directing. This suggests that the molecule could undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, at the unsubstituted positions.

-

Methoxy Groups: The methoxy groups can potentially be cleaved under harsh acidic conditions (e.g., with HBr or HI) to yield the corresponding polyhydroxylated dihydrophenanthrene.

Spectroscopic Data (Predicted)

While the specific spectra for this compound are not available in detail, the expected spectral features can be predicted based on its structure.

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methylene protons at C9 and C10, and the protons of the five methoxy groups. The aromatic protons would likely appear as singlets or doublets in the aromatic region (δ 6.5-8.0 ppm). The methylene protons at C9 and C10 would likely appear as a multiplet or a broad singlet around δ 2.5-3.0 ppm. The five methoxy groups would each give a singlet at around δ 3.8-4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the two aliphatic carbons at C9 and C10, and the five methoxy carbons. The aromatic carbons would appear in the range of δ 100-160 ppm, with the oxygen-substituted carbons appearing at the lower field end of this range. The C9 and C10 carbons would be expected in the aliphatic region, around δ 25-35 ppm. The methoxy carbons would appear around δ 55-60 ppm.

-

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 330.37. Fragmentation patterns would likely involve the loss of methyl groups (CH₃) and methoxy groups (OCH₃) from the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic and aliphatic protons, C=C stretching of the aromatic rings, and C-O stretching of the methoxy groups.

Biological Activity and Potential Applications

The biological activities of this compound have not been specifically reported. However, the broader class of dihydrophenanthrenes isolated from various plants, particularly orchids, has demonstrated a range of interesting biological effects.[2][3]

-

Cytotoxicity: Many phenanthrenes and dihydrophenanthrenes exhibit cytotoxic activity against various cancer cell lines.[2]

-

Antimicrobial Activity: Some compounds in this class have shown activity against bacteria and fungi.[3]

-

Anti-inflammatory Effects: Anti-inflammatory properties have also been reported for some dihydrophenanthrenes.[3]

-

Antioxidant Activity: The phenolic and methoxylated aromatic structure suggests potential antioxidant properties.

Given these precedents, this compound is a molecule of interest for further investigation into its potential pharmacological applications.

Experimental Protocols

General Isolation Protocol for Dihydrophenanthrenes from Natural Sources

The following is a generalized workflow for the isolation of dihydrophenanthrenes from plant material, based on common phytochemical practices.

Caption: A general workflow for the isolation of dihydrophenanthrenes from plant material.

Step-by-Step Methodology:

-

Extraction: The air-dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature or under reflux. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Dihydrophenanthrenes are typically found in the moderately polar fractions like ethyl acetate.

-

Chromatographic Separation: The enriched fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Purification: Fractions containing the target compound are further purified using techniques like Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMQC, HMBC), mass spectrometry, and IR spectroscopy.

Conclusion

This compound is a natural product with a well-defined chemical structure. While specific experimental data on its physical and chemical properties are sparse in the current literature, a strong basis for its expected characteristics can be established from the known properties of the dihydrophenanthrene class of compounds. Its structural similarity to other biologically active phenanthrenes suggests that it is a promising candidate for further research in drug discovery and development. The protocols and contextual information provided in this guide are intended to facilitate such future investigations.

References

- Dihydrophenanthrenes. (n.d.). In Wikipedia.

- PubChem. (n.d.). 1,2-Dihydrophenanthrene. National Center for Biotechnology Information.

- Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. Phytochemistry, 69(5), 1084–1110.

- Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. PubMed.

- PubChem. (n.d.). 9,10-Dihydrophenanthrene. National Center for Biotechnology Information.

- Unambiguous Characterization of Commercial Natural (Dihydro)phenanthrene Compounds Is Vital in the Discovery of AMPK Activators. (2024). Journal of Agricultural and Food Chemistry.

- Kovács, A., Vasas, A., & Hohmann, J. (2008). Natural phenanthrenes and their biological activity. Semantic Scholar.

- Unambiguous Characterization of Commercial Natural (Dihydro)phenanthrene Compounds Is Vital in the Discovery of AMPK Activators. (2024). Request PDF.

- This compound. (n.d.). ChemBK.

- One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diaryl

- PubChem. (n.d.). Phenanthrene. National Center for Biotechnology Information.

- Discovery of 9,10-dihydrophenanthrene derivatives as SARS-CoV-2 3CLpro inhibitors for treating COVID-19. (2022). PMC. PubMed Central.

- Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. (2021). Engineered Science Publisher.

- Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono. (2021). Engineered Science Publisher.

- (PDF) Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (2021).

- This compound. (n.d.). CD BioSustainable.

- A biphenanthrene and a phenanthro[4,3-b]furan from the orchid Bulbophyllum vagin

- Dimethylglycine as a Potent Modulator of Catalase Stability and Activity in Alzheimer's Disease. (2024). MDPI.

- 2,7-Dihydroxy-3,4,6-trimethoxy-9,10-dihydro-phenanthrene. (n.d.). SpectraBase.

- PubChem. (n.d.). 2,3,4,6,7-Pentamethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizin-14-ol. National Center for Biotechnology Information.

- Showing NP-Card for 3,4-dimethoxy-9,10-dihydrophenanthrene-2,5-diol (NP0218947). (2022). FooDB.

- Spectroscopic and Spectrometric Characterization of 2,4,7-Trihydroxy-9,10-dihydrophenanthrene: A Technical Guide. (n.d.). Benchchem.

- Phenanthrenes/dihydrophenanthrenes: the selectivity controlled by different benzynes and allenes. (2021).

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Common Solvents Used in Organic Chemistry: Table of Properties. (2020).

- A Biphenanthrene and a Phenanthro[4,3- b ]furan from the Orchid Bulbophyllum v agin

- 2,3,4,6,7-Pentamethoxy-N-methyl-1-phenanthreneethanamine. (n.d.). CAS Common Chemistry.

- Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells. (2023). PubMed.

- Phenanthrene, 9,10-dihydro-. (n.d.). NIST WebBook.

- Phenanthrene, 9,10-dihydro. (n.d.). Organic Syntheses.

- PubChem. (n.d.). 9-Phenanthrenecarboxaldehyde, 2,3,6,7-tetramethoxy-. National Center for Biotechnology Information.

- Isolation and Identification of Dihydrophenanthrene Derivatives from Dendrobium virgineum with Protective Effects against Hydrogen-Peroxide-Induced Oxidative Stress of Human Retinal Pigment Epithelium ARPE-19 Cells. (2023). PubMed Central.

Sources

An In-Depth Technical Guide to the Biological Activity Screening of 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough biological activity screening of the natural compound 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene. The methodologies outlined herein are designed to ensure scientific integrity through a logical, stepwise approach, beginning with broad-spectrum cytotoxicity assessments and progressing to more targeted investigations into its potential anti-inflammatory, antibacterial, and anti-neuroinflammatory properties.

Introduction: The Therapeutic Potential of Dihydrophenanthrenes

This compound is a phenanthrene derivative that has been isolated from sources such as Bulbophyllum vaginatum[1]. The broader class of phenanthrenes and 9,10-dihydrophenanthrenes, found in families like Orchidaceae and Juncaceae, is well-documented for a wide array of biological activities.[2][3][4]. These include potent cytotoxic effects against various cancer cell lines, significant anti-inflammatory properties, and antimicrobial activity against pathogenic bacteria.[2][3][5].

Given the established pharmacological profile of its chemical class, a systematic screening of this compound is warranted to elucidate its specific therapeutic potential. This guide offers a robust, multi-tiered screening cascade designed to comprehensively characterize its bioactivity.

Part 1: Foundational Cytotoxicity Assessment

A critical first step in evaluating any novel compound is to determine its cytotoxic profile. This foundational data informs the concentration ranges for subsequent, more specific assays and provides initial insights into potential anticancer applications.

Experimental Workflow: Cytotoxicity Screening

Caption: Simplified NF-κB signaling pathway in macrophages stimulated by LPS.

Detailed Protocol: Measurement of Pro-Inflammatory Cytokines

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 macrophage cells. The ability of the test compound to suppress the production of key pro-inflammatory cytokines like TNF-α and IL-6 is then quantified.

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation. Include negative (untreated), vehicle, and LPS-only controls.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Some phenanthrene compounds have been shown to inhibit the nuclear translocation of NF-κB and the phosphorylation of p38 MAPK, key pathways in the inflammatory response..[6]

Part 3: Assessment of Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Phenanthrenes have been identified as a class of phytochemicals with significant antibacterial properties, particularly against Gram-positive bacteria..[3][7]

Experimental Workflow: Antibacterial Screening

Caption: Workflow for determining the MIC and MBC of the test compound.

Detailed Protocol: Broth Microdilution for MIC and MBC

-

Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

-

MIC Determination:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

-

MBC Determination:

-

Take an aliquot (e.g., 10 µL) from the wells of the MIC assay that show no visible growth.

-

Spread the aliquot onto Mueller-Hinton agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

The antibacterial mechanism of some phenanthrenes involves the disruption of the bacterial cell membrane integrity..[3][7]

Part 4: Exploring Anti-Neuroinflammatory Activity

Neuroinflammation, mediated by activated microglia, is implicated in neurodegenerative diseases..[6] Given the anti-inflammatory properties of related compounds, investigating the anti-neuroinflammatory effects of this compound is a promising avenue.

Detailed Protocol: Nitric Oxide (NO) Inhibition in Microglial Cells

-

Cell Culture: Culture BV2 murine microglial cells.

-

Compound Treatment and LPS Stimulation: Seed BV2 cells in a 96-well plate. Pre-treat with non-toxic concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Griess Assay:

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature in the dark.

-

Add 50 µL of Griess reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

A reduction in NO production indicates a potential anti-neuroinflammatory effect..[8][6][9]

Data Summary and Interpretation

A systematic presentation of the quantitative data is crucial for clear interpretation and comparison.

| Assay | Cell/Bacterial Line | Endpoint | Result (e.g., IC50, MIC) |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | To be determined |

| A549 (Lung Cancer) | IC50 (µM) | To be determined | |

| PC-3 (Prostate Cancer) | IC50 (µM) | To be determined | |

| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition (%) | To be determined |

| RAW 264.7 | IL-6 Inhibition (%) | To be determined | |

| Antibacterial | S. aureus | MIC (µg/mL) | To be determined |

| S. aureus | MBC (µg/mL) | To be determined | |

| E. coli | MIC (µg/mL) | To be determined | |

| E. coli | MBC (µg/mL) | To be determined | |

| Anti-neuroinflammatory | BV2 | NO Inhibition (%) | To be determined |

Conclusion

This in-depth guide provides a structured and scientifically rigorous approach to the biological activity screening of this compound. By following this multi-tiered screening cascade, researchers can effectively elucidate the cytotoxic, anti-inflammatory, antibacterial, and anti-neuroinflammatory potential of this compound, paving the way for further preclinical development. The causality behind each experimental choice is grounded in the known activities of the broader dihydrophenanthrene class, ensuring a logical and efficient investigation.

References

- Leong, Y. -W., et al. (1999). Phenanthrene and other aromatic constituents of Bulbophyllum vaginatum. Phytochemistry, 50(7), 1237-1241. [Link]

- Gainche, M., et al. (2020).

- Yang, L., et al. (2020). Phenanthrene Derivatives from Asarum heterotropoides Showed Excellent Antibacterial Activity against Phytopathogenic Bacteria. Journal of Agricultural and Food Chemistry, 68(5), 1309-1316. [Link]

- Chen, S., et al. (2018). Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. Frontiers in Microbiology, 9, 1593. [Link]

- Wang, G., et al. (2007). Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes. Chinese Pharmaceutical Journal, 42(3), 181-183. [Link]

- Foroumadi, A., et al. (2012). Synthesis and In-vitro Antibacterial Activities of Acetylanthracene and Acetylphenanthrene Derivatives of Some Fluoroquinolones. Iranian Journal of Pharmaceutical Research, 11(3), 821-829. [Link]

- Request PDF. (2025). Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities.

- Request PDF. (n.d.). Isolation, Structural Elucidation, Optical Resolution, and Antineuroinflammatory Activity of Phenanthrene and 9,10-Dihydrophenanthrene Derivatives from Bletilla striata.

- Chen, S., et al. (2018). Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development. PubMed, 30065747. [Link]

- Kim, J. E., et al. (2022). Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells. Journal of Ethnopharmacology, 282, 114620. [Link]

- Asad, M., et al. (2021). Phenanthrene: a versatile molecule; a review. SciSpace. [Link]

- Wu, P. L., et al. (2005). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 68(8), 1258-1261. [Link]

- Bisoli, E., et al. (2020). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules, 25(14), 3239. [Link]

- Jadhav, S. D., et al. (2010). Cytotoxic activity of 9,10-dihydro-2,5-dimethoxyphenanthrene-1,7-diol from Eulophia nuda against human cancer cells. Journal of Ethnopharmacology, 128(1), 256-258. [Link]

- Liu, X., et al. (2021). Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review. Journal of Ethnopharmacology, 277, 114220. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene and the Broader Class of Bioactive Dihydrophenanthrenes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Promising Natural Product Scaffold

Within the vast and diverse kingdom of natural products, the Orchidaceae family stands as a prolific source of unique and biologically active secondary metabolites. Among these, the 9,10-dihydrophenanthrene scaffold has emerged as a privileged structure, demonstrating a remarkable range of pharmacological activities. This guide focuses on the specific compound 2,3,4,6,7-Pentamethoxy-9,10-dihydrophenanthrene (CAS No. 35323-53-6) , a natural product isolated from the orchid Bulbophyllum vaginatum[1]. While in-depth research on this particular molecule is still in its nascent stages, its structural class is the subject of growing interest in the fields of medicinal chemistry and drug discovery.

This document serves as a comprehensive technical resource for researchers and drug development professionals. It provides the available data on this compound and contextualizes it within the broader family of dihydrophenanthrene compounds. By synthesizing information on related analogues, this guide offers insights into potential biological activities, mechanisms of action, and robust experimental protocols to facilitate further investigation into this promising class of molecules. Phenanthrene derivatives, in general, have been explored for a wide array of therapeutic applications, including analgesic, antitussive, antimalarial, and cytotoxic effects[2]. The dihydrophenanthrene subgroup, in particular, has shown significant potential as cytotoxic, anti-inflammatory, and antioxidant agents[3][4][5][6][7].

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a research tool or therapeutic agent.

Table 1: Chemical Identity of CAS No. 35323-53-6

| Property | Value | Source |

| CAS Number | 35323-53-6 | [2] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₉H₂₂O₅ | [2] |

| Molecular Weight | 330.37 g/mol | [2] |

| SMILES | COC1=CC2=C(C=C1OC)CCC3=C2C(OC)=C(C(OC)=C3)OC | [8] |

Physicochemical Characteristics:

Natural Occurrence and Isolation

This compound is a naturally occurring compound that has been successfully isolated from the orchid Bulbophyllum vaginatum[1]. The isolation of such natural products from plant matrices is a multi-step process that leverages the principles of extraction and chromatography.

General Protocol for Extraction and Isolation of Dihydrophenanthrenes from Plant Material

The following is a generalized protocol based on methodologies reported for the isolation of phenanthrene derivatives from orchids and other plants.

-

Preparation of Plant Material: The plant material (e.g., whole plant, tubers, or rhizomes) is air-dried and ground into a fine powder to increase the surface area for efficient extraction.

-

Solvent Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and then methanol. This initial fractionation separates compounds based on their general polarity.

-

Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

-

Bioassay-Guided Fractionation (Optional): If the goal is to isolate compounds with a specific biological activity, the crude extracts can be screened using a relevant bioassay (e.g., a cytotoxicity assay). The most active extract is then selected for further fractionation.

-

Chromatographic Separation: The active crude extract is subjected to a series of chromatographic techniques to separate its individual components.

-

Column Chromatography: The extract is first separated on a silica gel column using a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified using preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of water and acetonitrile or methanol.

-

-

Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).

Synthesis Strategies

While a specific total synthesis for this compound has not been detailed in the literature, several methods exist for the synthesis of the core 9,10-dihydrophenanthrene scaffold. These can be adapted for the synthesis of polysubstituted derivatives.

One common approach involves palladium-catalyzed reactions. For instance, a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction can be employed to construct the phenanthrene ring system[10][11]. Another modern approach is the Pd-catalyzed enantioselective cascade β,γ-methylene C(sp³)-H diarylation of free carboxylic acids, which allows for the one-step synthesis of chiral 9,10-dihydrophenanthrene scaffolds[12].

Biological Activities and Potential Mechanisms of Action

Although specific biological data for this compound is scarce, the broader class of dihydrophenanthrenes isolated from orchids and other plants exhibits a range of promising biological activities.

Cytotoxic Activity

Many dihydrophenanthrene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. For example, dihydrophenanthrenes isolated from Calanthe arisanensis showed cytotoxicity against human lung (A549), prostate (PC-3), and breast (MCF-7) cancer cell lines, with IC₅₀ values ranging from 2.3 to 7.7 µg/mL[3]. Another study on dihydrophenanthrenes from Pholidota yunnanesis found that they induced G2/M phase cell cycle arrest in HepG2 cells[4]. The substitution pattern on the phenanthrene ring plays a crucial role in the cytotoxic potency.

Table 2: Cytotoxic Activity of Representative Dihydrophenanthrenes

| Compound | Cell Line | IC₅₀ (µM) | Source Organism | Reference |

| 6-Methoxycoelonin | Melanoma | 2.59 ± 0.11 | Combretum laxum | [13] |

| Cymensifin A | Various | >200 (non-cancer) | Cymbidium ensifolium | [8] |

| 1,4-Dihydroxy-5,6,7-trimethoxy-9,10-dihydrophenanthrene | A549, PC-3, MCF-7 | < 4 µg/mL | Calanthe arisanensis | [14] |

Anti-inflammatory Activity

Neuroinflammation is a key factor in neurodegenerative diseases, and compounds that can modulate this process are of great therapeutic interest. Several dihydrophenanthrenes have been shown to possess anti-neuroinflammatory properties. For instance, 6,7-dihydroxy-2,4-dimethoxy phenanthrene from Dioscorea batatas effectively reduced the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6 in LPS-stimulated microglial cells[15]. The mechanism of action often involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation[7][16]. This compound was also found to inhibit the phosphorylation of p38 MAPK while not affecting ERK and JNK pathways[15].

Antioxidant Activity

The antioxidant properties of phenanthrene derivatives are often attributed to their hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals[17]. The antioxidant capacity is influenced by the number and position of these hydroxyl groups. Various assays are used to evaluate antioxidant activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay[18][19]. While this compound lacks free hydroxyl groups, its methoxy groups may still contribute to some antioxidant potential, although likely less than their hydroxylated counterparts.

Experimental Protocols

To facilitate further research into this compound and related compounds, the following are detailed, self-validating protocols for key bioassays.

Protocol 1: MTT Assay for Cytotoxicity

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

-

Cell Seeding: Seed cancer cells (e.g., A549, PC-3, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a stock solution of the test compound in methanol or DMSO, followed by serial dilutions.

-

Reaction Setup: In a 96-well plate, add 100 µL of each concentration of the test compound. Add 100 µL of the DPPH solution to each well. Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent with DPPH).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Determine the EC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay) for Anti-inflammatory Activity

This assay measures the production of nitric oxide by LPS-stimulated macrophages, a key indicator of inflammation.

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours. Include a negative control (untreated cells), a vehicle control, and an LPS-only control.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only control.

Safety and Handling

As a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling phenanthrene derivatives should be followed. These compounds should be treated as potentially hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes[20].

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from heat and light, to prevent degradation[21].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations[11].

Conclusion and Future Directions

This compound belongs to a class of natural products with significant therapeutic potential. While research on this specific molecule is limited, the broader family of dihydrophenanthrenes has demonstrated promising cytotoxic, anti-inflammatory, and antioxidant activities. This guide provides a foundational framework for researchers interested in exploring the pharmacological properties of this compound.

Future research should focus on:

-

The total synthesis of this compound to enable further biological evaluation.

-

A comprehensive screening of its biological activities, including cytotoxicity against a panel of cancer cell lines, anti-inflammatory effects in various models, and antioxidant capacity.

-

Mechanism of action studies to identify its molecular targets and signaling pathways.

-

Determination of its physicochemical properties to aid in formulation and drug delivery studies.

By building upon the knowledge of related compounds and employing the robust experimental protocols outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and other promising natural products from the Orchidaceae family.

References

- Lee, Y. H., et al. (2009). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Journal of Natural Products, 72(12), 2191-2195. [Link]

- Kovács, A., et al. (2008). Phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis with anticholinesterase, and antioxidant activities. Natural Product Research, 32(20), 2413-2421. [Link]

- Ding, Z., et al. (2013). Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues. Bioorganic & Medicinal Chemistry Letters, 23(1), 148-152. [Link]

- CD BioSustainable. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. PubMed Central. [Link]

- Jana, R., Dewan, M., & Roymahapatra, G. (2021). Synthesis of 9, 10-dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. ES Materials & Manufacturing, 14, 51-58. [Link]

- Im, D. S., et al. (2022). Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells. Journal of Ethnopharmacology, 282, 114633. [Link]

- Wang, Y., et al. (2023).

- Wang, G., et al. (2007). Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes. Chinese Pharmaceutical Journal, 42(3), 181-183. [Link]

- Delporte, C., et al. (2021).

- Qi, J., et al. (2024). Axially chiral dihydrophenanthrene dimers from Pholidota yunnanensis with anti-neuroinflammatory activities. Bioorganic Chemistry, 150, 107570. [Link]

- da Silva, G. N., et al. (2018). Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum. Molecules, 23(11), 2959. [Link]

- Li, G., et al. (2022). One-Step Synthesis of Chiral 9,10-Dihydrophenanthrenes via Ligand-Enabled Enantioselective Cascade β,γ-Diarylation of Acids.

- Lee, D. Y., et al. (2019). Quantitative Analysis of Bioactive Phenanthrenes in Dioscorea batatas Decne Peel, a Discarded Biomass from Postharvest. Antioxidants, 8(11), 541. [Link]

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phenanthrene.

- Request PDF. (n.d.). Phenanthrene, 9,10-dihydrophenanthrene and bibenzyl enantiomers from Bletilla striata with their antineuroinflammatory and cytotoxic activities.

- Wikipedia. (n.d.). Dihydrophenanthrenes.

- ChemBK. (n.d.). This compound.

- Majumder, P. L., & Sen, S. (2007). Rigidanthrin, a New Dimeric Phenanthrene Derivative of the Orchid Bulbophyllum rigidum. ChemInform, 38(30). [Link]

- CD BioSustainable. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). 3-Methoxyphenanthrene. PubChem. [Link]

- Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. Free Radical Biology and Medicine, 24(6), 933-941. [Link]

- Leong, Y. W., Harrison, L. J., & Powell, A. D. (1999). Phenanthrene and other aromatic constituents of Bulbophyllum vaginatum. Phytochemistry, 50(7), 1237-1241. [Link]

- ResearchGate. (n.d.). A Biphenanthrene and a Phenanthro[4,3-b]furan from the Orchid Bulbophyllum vaginatum.

- Scilit. (n.d.). Two new biphenanthrenes with cytotoxic activity from Bulbophyllum odoratissimum.

- National Center for Biotechnology Information. (n.d.). 9,10-Dihydrophenanthrene. PubChem. [Link]

- NIST. (n.d.). Phenanthrene, 9,10-dihydro-. NIST Chemistry WebBook. [Link]

- Li, H., et al. (2012). Straightforward synthesis of phenanthrenes from styrenes and arenes.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. chembk.com [chembk.com]

- 3. Dihydrophenanthrenes from medicinal plants of Orchidaceae: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on Cytotoxicity of Four 9,10-Dihydrophenanthrenes [journal11.magtechjournal.com]

- 5. Anti-Inflammatory and Cytotoxic Potential of New Phenanthrenoids from Luzula sylvatica - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Axially chiral dihydrophenanthrene dimers from Pholidota yunnanensis with anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Three New Dihydrophenanthrene Derivatives from Cymbidium ensifolium and Their Cytotoxicity against Cancer Cells | MDPI [mdpi.com]

- 9. Dihydrophenanthrenes - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Methoxydi-hydrophenanthrene | C15H14O | CID 85626751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-neuroinflammatory activity of 6,7-dihydroxy-2,4-dimethoxy phenanthrene isolated from Dioscorea batatas Decne partly through suppressing the p38 MAPK/NF-κB pathway in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular Targets and Mechanisms of 6,7-Dihydroxy-2,4-dimethoxyphenanthrene from Chinese Yam Modulating NF-κB/COX-2 Signaling Pathway: The Application of Molecular Docking and Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and antioxidant activity of hydroxylated phenanthrenes as cis-restricted resveratrol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis with anticholinesterase, and antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 21. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

A Technical Guide to the Bioactive Compounds of Bulbophyllum vaginatum: From Ethnobotanical Leads to Modern Pharmacological Frontiers

Abstract

The Orchidaceae family, long admired for its ornamental beauty, is a vast and largely untapped reservoir of novel bioactive compounds. Within this family, the genus Bulbophyllum is gaining significant attention for its rich phytochemical profile. This technical guide provides an in-depth exploration of Bulbophyllum vaginatum, a species with documented ethnobotanical use and a compelling array of secondary metabolites. We will detail the chemical classes of compounds isolated from this orchid, including phenanthrenes, dihydrophenanthrenes, and bibenzyls, and provide comprehensive, field-proven methodologies for their extraction, isolation, and characterization. Furthermore, this guide will synthesize the current understanding of the potential biological activities of these compounds, drawing on data from related orchid species to infer potential cytotoxic, anti-inflammatory, and antioxidant mechanisms. This document is intended for researchers, natural product chemists, and drug development professionals seeking to leverage the chemical diversity of orchids in the quest for new therapeutic agents.

Introduction: The Orchid Bulbophyllum vaginatum

Bulbophyllum vaginatum (Lindl.) Rchb.f. is an epiphytic orchid native to Southeast Asia, including Thailand, Peninsular Malaysia, Singapore, and Borneo[1]. It is characterized by its creeping rhizome, ovoid pseudobulbs, and distinctive pale yellow flowers[1][2]. While appreciated ornamentally, its significance extends into traditional medicine. In Malaysia, the hot juice from the roasted fruits of B. vaginatum has been traditionally used as a remedy for earaches[1][3]. This ethnobotanical signpost provides a compelling rationale for the scientific investigation into its chemical constituents and their pharmacological potential. The genus Bulbophyllum is known to produce a variety of phenolic compounds, such as flavonoids, stilbenoids, and phenanthrenes, which are often responsible for the medicinal properties of plants[4][5].

Phytochemical Landscape of Bulbophyllum vaginatum

Phytochemical investigations into B. vaginatum have revealed a rich diversity of aromatic compounds, primarily belonging to the phenanthrene, 9,10-dihydrophenanthrene, and bibenzyl classes. These compounds form the core of the plant's bioactive potential. The initial identification of compounds from this species began in the late 1990s[4][6].

Key Bioactive Compound Classes

The primary bioactive constituents identified from dichloromethane and hexane extracts of B. vaginatum include:

-

Phenanthrenes: These are polycyclic aromatic hydrocarbons that form a significant and characteristic chemical class in the Orchidaceae family[4].

-

9,10-Dihydrophenanthrenes: These are partially saturated derivatives of phenanthrenes, also commonly found in orchids and known for a range of biological activities[7].

-

Bibenzyls: These stilbenoid derivatives consist of two phenyl rings linked by an ethane bridge and are recognized for their diverse pharmacological effects[8][9].

-